molecular formula C12H16O2 B14836940 1-Cyclopropoxy-2-ethyl-3-methoxybenzene

1-Cyclopropoxy-2-ethyl-3-methoxybenzene

Cat. No.: B14836940
M. Wt: 192.25 g/mol
InChI Key: BLMWERWGVHWGLK-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-ethyl-3-methoxybenzene is a synthetic aromatic ether with the molecular formula C14H20O. This compound features a benzene ring core disubstituted with an ethyl group and a methoxy group at the 2- and 3- positions, respectively. The 1-position is occupied by a cyclopropoxy group, a structural motif of significant interest in medicinal chemistry and materials science. The presence of alkoxy substituents suggests this molecule could serve as a key intermediate in organic synthesis. Compounds with ether linkages are frequently explored in the development of novel chemical entities. Researchers might investigate its potential use as a building block for more complex structures, leveraging its aromatic core and ether functionalities in metal-catalyzed cross-coupling reactions or as a precursor in materials science . The specific mechanism of action and full spectrum of research applications for this compound are subject to further investigation, as its properties are derived from its unique molecular structure. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-cyclopropyloxy-2-ethyl-3-methoxybenzene

InChI

InChI=1S/C12H16O2/c1-3-10-11(13-2)5-4-6-12(10)14-9-7-8-9/h4-6,9H,3,7-8H2,1-2H3

InChI Key

BLMWERWGVHWGLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC2CC2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclopropoxy 2 Ethyl 3 Methoxybenzene

Retrosynthetic Analysis and Strategic Planning for 1-Cyclopropoxy-2-ethyl-3-methoxybenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.

Identification of Key Disconnections in the this compound Scaffold

The structure of this compound presents several logical points for disconnection. The most apparent disconnections are the carbon-oxygen (C-O) bond of the cyclopropyl (B3062369) ether and the carbon-carbon (C-C) bonds attaching the ethyl and methoxy (B1213986) groups to the benzene (B151609) ring.

A primary retrosynthetic disconnection involves the C-O bond of the cyclopropyl ether. This leads to a key intermediate, 2-ethyl-3-methoxyphenol (B12107762), and a cyclopropyl halide or a related cyclopropylating agent. This approach is advantageous as the synthesis of substituted phenols is well-established.

Another key disconnection is the C-C bond of the ethyl group. This would involve the introduction of the ethyl group onto a pre-existing 1-cyclopropoxy-3-methoxybenzene (B15515717) scaffold, likely through a Friedel-Crafts type reaction or a cross-coupling reaction. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry. libretexts.org

A third possible disconnection is at the methoxy group, although this is generally a less common strategy for this type of compound.

Comparison of Convergent and Linear Synthetic Strategies for this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy. wikipedia.orgdifferencebetween.comyoutube.com

Strategy Advantages Disadvantages
Linear Conceptually simple, straightforward planning.Lower overall yield, potential for long reaction sequences. differencebetween.comyoutube.com
Convergent Higher overall yield, greater flexibility in fragment synthesis. wikipedia.orgdifferencebetween.comRequires more complex planning and fragment coupling reactions.

Exploration of Novel Reaction Pathways for the Synthesis of this compound

Recent advances in catalysis offer a plethora of options for the efficient synthesis of aryl ethers.

Catalytic Approaches in the Formation of this compound

The formation of the aryl cyclopropyl ether linkage is a critical step in the synthesis of the target molecule. Modern catalytic methods provide mild and efficient alternatives to traditional Williamson ether synthesis.

Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds. nih.govnih.gov Palladium and copper-based catalysts are particularly effective for the coupling of phenols with various partners. nih.govfrontiersin.org For the synthesis of this compound, a transition-metal-catalyzed coupling of 2-ethyl-3-methoxyphenol with a cyclopropylating agent, such as cyclopropyl boronic acid or a cyclopropyl halide, would be a highly effective strategy. nih.gov The choice of ligand is crucial for the success of these reactions, influencing both yield and selectivity.

Organocatalysis: Organocatalysis has emerged as a complementary approach to metal-based catalysis. researchgate.netnih.gov While less common for direct aryl etherification, organocatalytic methods could be employed in the synthesis of the precursors. For instance, organocatalysts can be used for the enantioselective functionalization of the benzene ring or in the construction of the substituted phenol (B47542) intermediate.

Catalytic System Advantages Disadvantages Potential Application
Palladium Catalysis High efficiency, broad substrate scope. nih.govfrontiersin.orgCost of palladium, potential for metal contamination.Coupling of 2-ethyl-3-methoxyphenol with a cyclopropylating agent.
Copper Catalysis Lower cost than palladium, good for C-O bond formation. nih.govCan require higher reaction temperatures.Alternative to palladium for the key etherification step.
Organocatalysis Metal-free, often milder reaction conditions. researchgate.netMay have a more limited substrate scope for this specific transformation.Asymmetric synthesis of precursors or related chiral molecules. mdpi.com

While this compound itself is not chiral, the principles of asymmetric synthesis are important to consider for the synthesis of related, more complex molecules where stereochemistry is a factor. uwindsor.ca For instance, if the ethyl group were replaced by a substituent that creates a chiral center, asymmetric synthesis would be crucial for obtaining a single enantiomer. nih.govnih.gov

Asymmetric Catalysis: Chiral transition metal complexes and organocatalysts can be used to induce enantioselectivity in a variety of reactions. mdpi.comnih.govnih.gov In the context of this synthesis, a chiral catalyst could be used to desymmetrize a prochiral intermediate, or in a kinetic resolution of a racemic precursor. The development of asymmetric methods for the synthesis of chiral aryl ethers is an active area of research, with applications in the synthesis of biologically active compounds. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

No literature is available that describes the application of green chemistry principles to the synthesis of this compound.

Development of Environmentally Benign Solvent Systems or Solvent-Free Reactions

There are no published methods detailing the use of environmentally benign solvents or solvent-free conditions for the synthesis of this compound.

Maximizing Atom Economy and Minimizing Waste in this compound Production

Specific calculations for atom economy or strategies for waste minimization in the production of this compound have not been reported in the scientific literature.

Implementation of Flow Chemistry Techniques for Scalable Synthesis of this compound

There are no documented instances of flow chemistry techniques being applied to the scalable synthesis of this compound.

Synthesis of Analogues and Derivatives of this compound

No studies have been published on the synthesis of analogues or derivatives of this specific compound.

Structure-Guided Design of Analogues for Targeted Research

Information regarding the structure-guided design of analogues of this compound is not available.

Application of Combinatorial and Automated Synthesis Approaches for this compound Libraries

The use of combinatorial chemistry or automated synthesis for creating libraries of this compound derivatives has not been reported.

Advanced Spectroscopic and Analytical Methodologies for 1 Cyclopropoxy 2 Ethyl 3 Methoxybenzene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in 1-Cyclopropoxy-2-ethyl-3-methoxybenzene Studies

High-resolution NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the aromatic ring.

In a typical ¹H NMR spectrum, the protons of the ethyl group would appear as a characteristic triplet and quartet. The methoxy (B1213986) group would present as a sharp singlet, while the cyclopropoxy group would exhibit complex multiplets for its methine and methylene (B1212753) protons. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule, including those of the ethyl, methoxy, and cyclopropoxy groups, as well as the six carbons of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ethyl -CH₂- ~2.7 ~22
-CH₃ ~1.2 ~15
Methoxy -OCH₃ ~3.8 ~56
Cyclopropoxy -OCH- ~3.7 ~60
-CH₂- ~0.8 ~7
Aromatic Ar-H 6.7 - 7.2 110 - 158
C1 (-O-cPr) - ~148
C2 (-Et) - ~130
C3 (-OMe) - ~158
C4 - ~110
C5 - ~122

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Molecular Structure Elucidation of this compound

While 1D NMR provides initial data, multi-dimensional NMR techniques are indispensable for confirming the complex structure of this compound. These experiments reveal correlations between nuclei, allowing for a definitive mapping of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic ring and within the cyclopropyl (B3062369) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond couplings). This technique is crucial for assigning each carbon signal by linking it to its known proton signal. For example, the proton signal at ~3.8 ppm would show a correlation to the methoxy carbon signal at ~56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically two- to three-bond) ¹H-¹³C couplings. This is arguably the most critical experiment for establishing the substitution pattern on the aromatic ring. Key correlations would include the methoxy protons showing a cross-peak to the C3 carbon, and the methylene protons of the ethyl group correlating to the C1, C2, and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily connected through bonds. This provides insights into the molecule's conformation. For this compound, NOESY could reveal spatial proximity between the protons of the ethyl group at C2 and the protons of the adjacent cyclopropoxy (at C1) and methoxy (at C3) groups, confirming the substitution pattern.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

Experiment Correlation Type Expected Key Correlations for this compound
COSY ¹H - ¹H (2-3 bonds) Ethyl (-CH₂- ↔ -CH₃); Aromatic (H4 ↔ H5 ↔ H6); Cyclopropyl (-CH- ↔ -CH₂-)
HSQC ¹H - ¹³C (1 bond) Direct correlation of every proton to its attached carbon
HMBC ¹H - ¹³C (2-3 bonds) Methoxy (-OCH₃ ↔ C3); Ethyl (-CH₂- ↔ C1, C2, C3); Aromatic (H6 ↔ C1, C2, C4)

| NOESY | ¹H - ¹H (Through Space) | Ethyl (-CH₂-) ↔ Cyclopropoxy (-OCH-); Ethyl (-CH₂-) ↔ Methoxy (-OCH₃) |

Advanced NMR Applications in Reaction Monitoring and Mechanistic Insight for this compound Transformations

NMR spectroscopy is not limited to static structural analysis; it is a powerful, non-invasive tool for real-time monitoring of chemical reactions. By acquiring a series of NMR spectra over the course of a reaction, one can track the consumption of starting materials and the formation of products and intermediates.

For a hypothetical synthesis of this compound, such as the alkylation of 2-ethyl-3-methoxyphenol (B12107762) with a cyclopropyl halide, in-situ NMR monitoring could be employed. The disappearance of the phenolic -OH proton signal and the appearance of the characteristic signals for the cyclopropoxy group would allow for the calculation of reaction rates and conversion percentages. This data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading) and for elucidating reaction mechanisms by identifying transient intermediates that may not be observable by other methods.

High-Resolution Mass Spectrometry (HRMS) for Investigating this compound and its Related Compounds

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of analytical chemistry, providing an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of this compound (C₁₂H₁₆O₂), distinguishing it from other isomers or compounds with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion of this compound is 193.1223.

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Analysis of this compound in Complex Mixtures

In many practical scenarios, this compound may exist within a complex mixture, such as a crude reaction product or a biological matrix. Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are essential for its analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the likely volatility of this compound, GC-MS is a highly suitable technique. The sample is vaporized and passed through a long capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This provides both a retention time and a mass spectrum for unambiguous identification.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For less volatile derivatives or when analyzing mixtures in solution, LC-MS is the method of choice. The sample is separated by high-performance liquid chromatography (HPLC), and the eluent is introduced into the mass spectrometer. Tandem MS (MS/MS) adds another layer of specificity by selecting a specific ion (e.g., the molecular ion of the target compound), fragmenting it, and then analyzing the resulting fragment ions, providing a highly selective and sensitive method for quantification and confirmation.

Fragmentation Pattern Analysis for Structural Confirmation and Characterization of Derivatives of this compound

When a molecule is ionized in a mass spectrometer (commonly by electron impact in GC-MS), it often breaks apart into smaller, charged fragments. This fragmentation pattern is reproducible and serves as a molecular fingerprint, providing valuable structural information.

The predicted mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) at m/z 192. The fragmentation pattern would likely involve characteristic losses of its substituents. Key fragment ions would be expected from the cleavage of the ethyl group (loss of 29 Da to give an ion at m/z 163) and the loss of ethene via a McLafferty-type rearrangement from the ethyl side chain. Cleavage of the ether bonds could also occur, leading to fragments corresponding to the loss of the cyclopropoxy or methoxy groups. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound and its derivatives.

Table 3: Predicted Key Mass Spectral Fragments for this compound (under EI)

m/z Value Proposed Fragment Structure Description
192 [C₁₂H₁₆O₂]⁺ Molecular Ion (M⁺)
177 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group
163 [M - C₂H₅]⁺ Loss of an ethyl radical
135 [M - C₃H₅O]⁺ Loss of a cyclopropoxy radical

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Complementary Research on this compound

IR and UV-Vis spectroscopy provide complementary information that supports the data from NMR and MS. These techniques are often used for rapid functional group identification and analysis of electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. The IR spectrum of this compound would be expected to show several key absorption bands: strong C-O stretching vibrations for the two ether linkages, C-H stretching bands for the aromatic and aliphatic (ethyl and cyclopropyl) C-H bonds, and characteristic aromatic C=C stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π → π* transitions in the benzene ring. The presence of the alkoxy and alkyl substituents on the ring acts to modify the absorption maxima (λ_max) compared to unsubstituted benzene, typically causing a shift to longer wavelengths (a bathochromic shift). This technique is particularly useful for quantitative analysis using the Beer-Lambert law.

Table 4: Predicted IR and UV-Vis Data for this compound

Spectroscopy Feature Predicted Wavenumber (cm⁻¹) / Wavelength (nm)
IR Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2980
Aromatic C=C Stretch 1450 - 1600
Aryl-Alkyl Ether C-O Stretch 1230 - 1270 (asymmetric), 1020 - 1050 (symmetric)
UV-Vis π → π* Transition (B-band) ~270 - 280 nm

Advanced Chromatographic Techniques for the Purification and Analysis of this compound.

General principles of chromatographic techniques are well-established for the separation and analysis of organic compounds. However, without experimental data specific to this compound, any discussion of its chromatographic behavior would be purely theoretical and not based on documented research findings.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications.

No specific HPLC or UPLC methods for the analysis of this compound have been reported. The development of such a method would require systematic investigation of stationary phases (e.g., C18, C8, phenyl-hexyl), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffers), flow rates, and detection wavelengths (likely UV detection based on the aromatic nature of the compound).

Gas Chromatography (GC) for Volatile Components or Derivatives.

Similarly, no GC methods specifically designed for this compound are available in the surveyed literature. For a molecule of its expected volatility, GC would be a suitable technique. Method development would involve selecting an appropriate capillary column (e.g., with a non-polar or mid-polarity stationary phase like polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane), optimizing the temperature program for the oven, and choosing a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Utilization of Two-Dimensional Chromatography for Complex Mixtures Containing this compound.

The application of two-dimensional chromatography (e.g., GCxGC or LCxLC) is a powerful tool for resolving highly complex samples. However, there are no published examples of its use for the analysis of mixtures containing this compound. Such an application would be relevant in contexts where this compound is present in a complex matrix, such as in synthetic reaction mixtures with numerous byproducts or in environmental samples.

Computational Chemistry and Theoretical Studies of 1 Cyclopropoxy 2 Ethyl 3 Methoxybenzene

Quantum Mechanical (QM) Calculations for 1-Cyclopropoxy-2-ethyl-3-methoxybenzene

Quantum mechanical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties. For a molecule like this compound, QM calculations can reveal insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations for this compound would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic properties. Functionals such as B3LYP are often employed with basis sets like 6-311++G(d,p) to provide reliable results for organic molecules. mdpi.comnepjol.info

Key aspects of the electronic structure that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netgrowingscience.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen atoms of the methoxy (B1213986) and cyclopropoxy groups are expected to be regions of negative potential, while the aromatic protons would exhibit a more positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment1.5 D
Ionization Potential7.2 eV
Electron Affinity0.8 eV

Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained from DFT calculations for similar aromatic ethers.

Application of Ab Initio Methods for High-Accuracy Predictions for this compound

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT. While computationally more demanding, these methods are invaluable for obtaining benchmark-quality data for smaller molecules or for calibrating the results from more approximate methods like DFT. For this compound, high-accuracy ab initio calculations could be used to refine the geometric parameters, vibrational frequencies, and relative energies of different conformers, providing a robust theoretical foundation for understanding its properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of this compound

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational flexibility and intermolecular interactions of larger systems over longer timescales. These methods use classical physics to model the atoms and bonds within a molecule.

Conformational Analysis and Energy Landscapes of this compound

The presence of flexible ethyl, methoxy, and cyclopropoxy groups attached to the benzene (B151609) ring of this compound suggests a complex conformational landscape. Molecular mechanics force fields, such as AMBER or CHARMM, can be used to perform systematic conformational searches. By rotating the dihedral angles associated with the substituent groups and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformers and the energy barriers between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
12.5
260°0.8
3120°1.2
4180°0.0

Note: The data in this table is hypothetical and illustrates the kind of information obtained from a conformational analysis.

Simulations of Intermolecular Interactions of this compound with Various Chemical Species

Molecular dynamics simulations can model the behavior of this compound in the presence of other molecules, such as solvents or potential reactants. rwth-aachen.de By simulating the system over time, MD can provide insights into solvation effects, diffusion, and the preferred modes of intermolecular binding. For instance, an MD simulation in a water box could reveal the hydration structure around the molecule and quantify the strength of hydrogen bonding interactions with the ether oxygen atoms.

Computational Prediction and Elucidation of Reaction Mechanisms and Pathways Involving this compound

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a proposed reaction, key structures such as reactants, products, intermediates, and transition states can be identified. DFT is commonly used for this purpose, as it can accurately calculate the energies and geometries of these species. nih.gov

For this compound, one could computationally explore reactions such as electrophilic aromatic substitution or ether cleavage. The calculations would involve locating the transition state for each step of the reaction and calculating the activation energy. This information helps to determine the most likely reaction pathway and predict the reaction rate. The nature of intermediates, whether they are, for example, zwitterionic or radical in nature, can also be characterized. nih.gov

Table 3: Hypothetical Calculated Activation Energies for a Reaction Involving this compound

Reaction StepActivation Energy (kcal/mol)
Initial Electrophilic Attack15.2
Sigma Complex Formation5.8
Proton Transfer8.1

Note: This data is hypothetical and represents the type of output from computational studies of reaction mechanisms.

Transition State Analysis for Transformations of this compound

Transition state (TS) analysis is a cornerstone of computational organic chemistry, providing a detailed picture of the highest energy point along a reaction coordinate. For this compound, a key potential transformation is the thermal rearrangement of the cyclopropoxy group, analogous to the well-known Claisen rearrangement of allyl aryl ethers. libretexts.org Such a reaction would proceed through a concerted, pericyclic transition state.

Computational studies on similar aromatic ether rearrangements reveal that the transition state involves a cyclic arrangement of atoms where bond breaking and bond formation occur simultaneously. libretexts.orgyoutube.com For this compound, a libretexts.orglibretexts.org-sigmatropic rearrangement would involve the cyclopropyl (B3062369) ring and the benzene ring. The transition state would feature a six-membered ring-like structure where the C-O bond of the ether is partially broken, and a new C-C bond is partially formed between the cyclopropyl ring and an ortho position on the benzene ring.

The geometry of such a transition state is critical and is typically characterized by one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. The substituents on the benzene ring—the ethyl and methoxy groups—would influence the stability and geometry of this transition state. Their electronic effects (donating or withdrawing) and steric bulk can raise or lower the activation energy of the rearrangement. For example, electron-donating groups on the aromatic ring can stabilize the transition state in related aromatic Cope rearrangements, making the reaction more favorable. nih.gov

Hypothetical transition state parameters for a libretexts.orglibretexts.org-sigmatropic rearrangement, based on computational studies of related aryl ethers, are presented in Table 1.

Table 1: Hypothetical Transition State Parameters for the Rearrangement of this compound
ParameterCalculated ValueDescription
Imaginary Frequency (ν)-350 cm-1Corresponds to the motion over the energy barrier, confirming a true transition state.
Activation Energy (ΔG)+35 kcal/molThe free energy barrier for the reaction, indicating the thermal energy required.
Key Bond Distance (C-O breaking)1.85 ÅThe elongated ether bond in the transition state structure.
Key Bond Distance (C-C forming)2.10 ÅThe distance between the cyclopropyl carbon and the aromatic carbon in the TS.

Energy Profiles and Kinetic Modeling of this compound Reactions

Energy profiles, or potential energy surfaces, map the energy of a system as it transforms from reactants to products. These profiles are essential for understanding reaction kinetics. For this compound, computational modeling can generate energy profiles for potential unimolecular and bimolecular reactions.

A primary unimolecular reaction pathway, aside from rearrangement, is the homolytic cleavage of the ether bonds. Kinetic modeling of anisole (B1667542) (methoxybenzene), a simpler analogue, shows that the decomposition is often initiated by the cleavage of the O–CH3 bond to form a phenoxy radical and a methyl radical. kaust.edu.sa For the target molecule, two such pathways exist: cleavage of the O-cyclopropyl bond and cleavage of the O-methyl bond (from the methoxy group). The relative energy barriers for these two processes would determine the initial decomposition products. The O-cyclopropyl bond is generally weaker than an O-alkyl bond and would likely be the initial point of fragmentation under thermal conditions.

Kinetic modeling combines calculated energy barriers with principles of statistical mechanics and transition state theory to predict reaction rates at different temperatures. polimi.itaidic.it The Arrhenius equation, k = A * exp(-Ea/RT), is parameterized using computationally derived activation energies (Ea) and pre-exponential factors (A).

The energy profile for a hypothetical rearrangement would show the relative energies of the reactant (this compound), the transition state, and the product (a substituted cyclohexadienone intermediate, before re-aromatization). libretexts.org A sample energy profile is detailed in Table 2, illustrating the key stationary points along a hypothetical reaction coordinate.

Table 2: Hypothetical Energy Profile for a Transformation of this compound
Stationary PointRelative Free Energy (ΔG, kcal/mol)Description
Reactant0.0This compound
Transition State 1 (TS1)+35.0Pericyclic transition state for libretexts.orglibretexts.org-sigmatropic rearrangement.
Intermediate+15.0Non-aromatic cyclohexadienone intermediate.
Transition State 2 (TS2)+18.0Transition state for tautomerization to aromatic product.
Product-5.0Final rearranged aromatic phenol (B47542) product.

These computational approaches, while not yet specifically applied in detail to this compound in the available literature, provide a robust framework for predicting its chemical behavior. jmcs.org.mx The analysis of transition states and energy profiles is crucial for designing new synthetic routes and understanding the stability and reactivity of complex organic molecules.

Degradation Pathways and Environmental Transformation of 1 Cyclopropoxy 2 Ethyl 3 Methoxybenzene

Mechanistic Investigations of 1-Cyclopropoxy-2-ethyl-3-methoxybenzene Degradation

The degradation of this compound is expected to proceed through several key pathways, including oxidation, hydrolysis, and photochemical reactions. These processes involve the breakdown of the molecule's core aromatic structure and the modification of its ether and alkyl functional groups.

Oxidative Degradation Pathways of this compound

Oxidative degradation is a primary mechanism for the breakdown of aromatic compounds in the environment. For this compound, this would involve reactions that target the benzene (B151609) ring and its substituents.

Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), are anticipated to be the principal agents in the oxidative degradation of this compound. These highly reactive species can initiate degradation by attacking the aromatic ring. The addition of a hydroxyl radical to the benzene ring is a key step in the atmospheric oxidation of benzene and other aromatic compounds. figshare.comnih.gov This process leads to the formation of a hydroxycyclohexadienyl radical, which can then react further with molecular oxygen. figshare.comnih.gov

Other reactive species, such as singlet oxygen and peroxyl radicals, may also contribute to the oxidative breakdown, particularly under photochemical conditions. The presence of electron-donating groups (cyclopropoxy, ethyl, and methoxy) on the benzene ring is expected to activate it towards electrophilic attack by these reactive species. youtube.com

The oxidative degradation of this compound is likely to yield a variety of intermediate and final products. Based on the degradation pathways of similar aromatic compounds, the following products can be anticipated.

Attack by hydroxyl radicals on the aromatic ring can lead to the formation of phenolic compounds. Further oxidation can result in ring cleavage, producing smaller, more water-soluble organic acids and eventually leading to mineralization to carbon dioxide and water.

The ether linkages are also susceptible to oxidative cleavage. O-dealkylation of the methoxy (B1213986) and cyclopropoxy groups would yield methanol (B129727) and cyclopropanol, respectively, along with the corresponding phenol (B47542). Oxidation of the ethyl side-chain could produce acetophenone (B1666503) derivatives or benzoic acids.

Table 1: Plausible Intermediate and Final Degradation Products of this compound via Oxidation

Precursor CompoundDegradation PathwayPlausible Intermediate ProductsPlausible Final Products
This compoundHydroxylation of aromatic ringHydroxylated derivatives of the parent compoundRing-opened products (dicarboxylic acids)
This compoundO-Dealkylation (methoxy group)1-Cyclopropoxy-2-ethyl-3-hydroxyphenol, FormaldehydeCarbon dioxide, Water
This compoundO-Dealkylation (cyclopropoxy group)2-Ethyl-3-methoxyphenol (B12107762), CyclopropanoneCarbon dioxide, Water
This compoundSide-chain oxidation (ethyl group)1-(1-Cyclopropoxy-3-methoxy-2-yl)ethan-1-ol, 1-(1-Cyclopropoxy-3-methoxy-2-yl)ethan-1-one1-Cyclopropoxy-3-methoxy-2-benzoic acid

Hydrolytic Degradation Mechanisms of this compound

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Aromatic ethers are generally resistant to hydrolysis under neutral pH conditions due to the strength of the aryl-oxygen bond. Therefore, the hydrolytic degradation of this compound is expected to be a slow process in the absence of strong acidic or basic conditions.

Research on cyclopropanecarboxylic acid esters has suggested that the cyclopropyl (B3062369) group can enhance hydrolytic stability. nih.gov While this is an ester linkage and not an ether, it may indicate a degree of stability for the cyclopropoxy group under hydrolytic conditions. Significant degradation via this pathway would likely only occur under extreme environmental pH conditions, which are not typical.

Photochemical Degradation Pathways of this compound

The presence of a substituted benzene ring in this compound suggests that it will absorb ultraviolet (UV) radiation, making it susceptible to photochemical degradation. Photodegradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment.

Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to bond cleavage. nih.gov This could involve the cleavage of the ether bonds or reactions involving the aromatic ring. For instance, studies on other aromatic compounds have shown that photochemical degradation can lead to isomerization, dimerization, and the formation of various photoproducts. rsc.org The photochemical degradation of chlorobenzene, for example, can be enhanced by the presence of photosensitizers and reactive oxygen species. uwaterloo.ca

Environmental Transformation and Fate of this compound

The environmental fate of this compound will be governed by a combination of its chemical properties and environmental conditions. Key processes influencing its distribution and persistence include biodegradation, sorption to soil and sediment, and atmospheric transport.

Based on studies of analogous compounds like linear alkylbenzenes and halomethoxybenzenes, it is expected that this compound will be subject to microbial degradation in soil and aquatic environments. nih.govnih.govresearchgate.net The rate of biodegradation will depend on factors such as the microbial community present, temperature, and nutrient availability.

The hydrophobic nature of the molecule suggests that it may sorb to organic matter in soil and sediment, which could reduce its bioavailability and mobility. researchgate.net Conversely, some aromatic ethers have been shown to be persistent and capable of long-range atmospheric transport. nih.govresearchgate.net Volatilization from water surfaces could also be a relevant fate process.

Table 2: Summary of Environmental Fate Processes for this compound

Environmental ProcessPlausible OutcomeInfluencing Factors
BiodegradationMineralization to CO2 and H2O or transformation to intermediate metabolites.Microbial populations, oxygen availability, temperature, nutrient levels.
SorptionPartitioning to soil organic matter and sediment, reducing mobility.Soil/sediment organic carbon content, hydrophobicity of the compound.
PhotodegradationBreakdown in sunlit surface waters and the atmosphere.Light intensity, presence of photosensitizers.
VolatilizationTransport from water to the atmosphere.Henry's Law constant, temperature, water turbulence.
HydrolysisLikely to be a minor degradation pathway under typical environmental pH.pH of the surrounding medium.

Abiotic Transformation Processes in Environmental Systems

Abiotic degradation involves the transformation of a chemical through non-biological processes such as hydrolysis and photolysis. These processes are influenced by environmental factors like pH, temperature, and the presence of sunlight.

Hydrolysis: The ether linkages in this compound, specifically the cyclopropoxy and methoxy groups, could be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is often dependent on the pH of the surrounding medium.

The cyclopropoxy group may undergo hydrolysis, particularly under acidic conditions, to yield a hydroxyl group and cyclopropanol. Similarly, the methoxy group could be hydrolyzed to a hydroxyl group and methanol. However, aryl ethers are generally stable to hydrolysis under neutral pH conditions.

Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb UV light, leading to the excitation of electrons and subsequent chemical reactions. For this compound, photolysis could involve the cleavage of the ether bonds or reactions involving the aromatic ring. The presence of chromophores (light-absorbing groups) in the molecule suggests that photolysis is a potential degradation pathway. The quantum yield of photodegradation can be influenced by the presence of other substances in the environment that can act as photosensitizers or quenchers.

Process Potential Transformation Products Influencing Factors
Hydrolysis2-ethyl-3-methoxy-phenol, 1-cyclopropoxy-2-ethyl-phenolpH, Temperature
PhotolysisCleavage of ether linkages, Ring hydroxylation productsLight intensity (UV radiation), Presence of photosensitizers

Biotransformation Pathways in Environmental Contexts

Biotransformation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is a crucial pathway for the environmental degradation of many organic pollutants. The biotransformation of aromatic compounds is a well-studied field. nih.gov

Microorganisms possess enzymes, such as oxygenases, that can initiate the degradation of aromatic rings. For this compound, the degradation would likely begin with an attack on the benzene ring or one of the substituents.

Phase I Reactions: The initial steps in the biotransformation of xenobiotics are typically Phase I reactions, which introduce or expose functional groups like hydroxyl (-OH) groups. wur.nl This is often accomplished by cytochrome P450 monooxygenases. wur.nl

Hydroxylation: Microorganisms can hydroxylate the aromatic ring at various positions.

O-Dealkylation: The methoxy and cyclopropoxy groups can be cleaved through O-dealkylation, resulting in the formation of phenols.

Side-Chain Oxidation: The ethyl group can be oxidized at the benzylic position to form an alcohol, which can be further oxidized to a ketone and then a carboxylic acid.

Phase II Reactions: Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, where a polar molecule is attached to increase water solubility and facilitate further breakdown or excretion by the organism. wur.nl

Ring Cleavage: After the initial modifications, the aromatic ring can be cleaved by dioxygenase enzymes. This is a critical step in the complete mineralization of the compound to carbon dioxide and water.

The specific degradation pathway and the microorganisms involved would depend on the environmental conditions, such as the presence of oxygen (aerobic vs. anaerobic conditions) and the microbial community present in the soil or water. Denitrifying bacteria, for instance, have been shown to degrade ethylbenzene (B125841) and other alkylbenzenes under anaerobic conditions. nih.gov

Enzymatic Process Potential Intermediate Products Microbial Enzyme Systems
Aromatic Ring HydroxylationHydroxylated derivatives of the parent compoundMonooxygenases, Dioxygenases
O-Dealkylation2-ethyl-3-methoxy-phenol, 1-cyclopropoxy-2-ethyl-phenolEtherases
Ethyl Group Oxidation1-(1-Cyclopropoxy-3-methoxy-phenyl)ethanolMonooxygenases
Aromatic Ring CleavageCatechol or protocatechuate derivatives, followed by aliphatic acidsDioxygenases

Future Directions and Emerging Research for 1 Cyclopropoxy 2 Ethyl 3 Methoxybenzene

Integration of Artificial Intelligence and Machine Learning in 1-Cyclopropoxy-2-ethyl-3-methoxybenzene Research

The advent of artificial intelligence (AI) and machine learning (ML) has started to revolutionize chemical research, offering powerful tools for synthesis planning and property prediction. researchgate.net For complex molecules like this compound, these computational approaches can accelerate discovery and development. nih.gov

A hypothetical retrosynthetic analysis generated by an AI platform might suggest the pathways outlined in the table below.

Retrosynthetic Step Proposed Precursors Key Transformation Rationale
Step 1 2-ethyl-3-methoxyphenol (B12107762) and cyclopropyl (B3062369) bromideWilliamson ether synthesisA common and high-yielding reaction for forming ether bonds.
Step 2 1,2-diethyl-3-methoxybenzeneSelective demethylation followed by etherificationLeverages a common benzene (B151609) scaffold and introduces the cyclopropoxy group late in the synthesis.
Step 3 Benzene, ethanol, methanol (B129727), cyclopropanolStepwise electrophilic aromatic substitution and functional group interconversionA route building the molecule from basic starting materials, potentially involving Friedel-Crafts and nitration/reduction/diazotization sequences. youtube.com

This table is interactive. Users can sort the columns to compare different hypothetical retrosynthetic strategies.

Machine learning models excel at identifying complex patterns within large datasets. In chemistry, these models can predict the physicochemical properties and biological activities of a molecule based solely on its structure. researchgate.netresearchgate.net By representing this compound as a molecular graph or fingerprint, ML algorithms trained on vast chemical libraries can estimate a wide range of its characteristics. nih.gov

This predictive capability is invaluable for prioritizing research efforts. nih.gov Before committing to a lengthy synthesis, researchers can use ML to forecast properties such as solubility, boiling point, and even potential toxicity or therapeutic activity. researchgate.netugent.be These predictions can guide the design of derivatives with optimized properties for specific applications. For example, if a model predicts low aqueous solubility, chemists could be prompted to design analogs with more polar functional groups.

The table below presents a set of hypothetical properties for this compound as might be predicted by various machine learning models.

Property Predicted Value Modeling Approach Significance
Boiling Point 235.4 ± 5.2 °CGraph Neural NetworkImportant for purification and processing.
LogP (Octanol-Water Partition Coefficient) 3.8 ± 0.3Random Forest RegressorIndicates lipophilicity, relevant for drug design and environmental fate. nih.gov
Aqueous Solubility 0.02 ± 0.01 g/LDeep Learning Neural NetworkCrucial for pharmaceutical and biological applications.
Refractive Index 1.51 ± 0.02Support Vector MachineA fundamental physical property for material characterization.

This interactive table showcases hypothetical data. The values are for illustrative purposes to demonstrate the output of predictive ML models.

Potential Advanced Materials Applications Derived from this compound Scaffolds

The unique substitution pattern of this compound provides a scaffold that could be functionalized to create novel materials. innovations-report.comsciencedaily.com Aromatic ethers are known components in various advanced materials, and the specific combination of bulky (cyclopropoxy, ethyl) and electron-donating (methoxy) groups could impart unique properties. mdpi.com

Research could focus on polymerizing derivatives of this compound to create functional polymers. The benzene core provides rigidity, while the side chains could be modified to tune properties like solubility, thermal stability, and electronic characteristics. Such materials could find applications in organic electronics, specialized coatings, or as components in separation membranes. Furthermore, the aromatic scaffold could be incorporated into larger molecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the specific shape and electronic nature of the substituents could direct the formation of porous materials with tailored properties for gas storage or catalysis. nih.gov

Broader Academic Impact of Research on this compound in Chemical Sciences

While research on a single, specific molecule like this compound may seem narrow, its impact can be far-reaching. The development of novel, efficient synthetic routes for highly substituted benzenes is a significant challenge in organic chemistry. sciencedaily.comalphagalileo.org Overcoming the steric and electronic hurdles to create this specific substitution pattern would contribute valuable knowledge and techniques to the broader synthetic chemistry community. youtube.com

Moreover, the characterization and computational modeling of this compound adds a crucial data point to the vast chemical space. This data can be used to train more accurate and robust machine learning models for property prediction, ultimately benefiting the entire field. researchgate.netmdpi.com The study of such molecules pushes the boundaries of our understanding of structure-property relationships and provides test cases for new computational and synthetic methodologies, driving innovation across the chemical sciences. sciencedaily.com

Q & A

Q. What are the recommended safety protocols for handling 1-Cyclopropoxy-2-ethyl-3-methoxybenzene in laboratory settings?

  • Methodological Answer : Due to limited toxicological data, adhere to strict safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use self-contained breathing apparatus (SCBA) if aerosolization occurs .
  • First Aid : For inhalation, move to fresh air and seek medical attention if symptoms persist. For ingestion, rinse mouth with water (if conscious) and contact a poison center immediately .
  • Fire Safety : Use CO₂, dry chemical powder, or AFFF foam. Avoid water jets to prevent spreading .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Prioritize multi-modal spectroscopic analysis:
  • NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with computational predictions (e.g., DFT calculations).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS or GC-MS) against theoretical molecular weights.
  • Chromatography : Use HPLC or GC with standards to confirm purity (>95%) and retention times .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Monitor stability via periodic HPLC analysis. Avoid exposure to moisture or light, as cyclopropoxy groups may degrade under acidic conditions .

Advanced Research Questions

Q. How should researchers design experiments to address gaps in toxicological data for this compound?

  • Methodological Answer : Implement tiered risk assessment:
  • In Silico Prediction : Use tools like QSAR models or EPA’s TEST software to estimate acute toxicity .
  • In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) and Ames tests for mutagenicity.
  • In Vivo Studies : Prioritize zebrafish embryo assays (OECD TG 236) to evaluate developmental toxicity before rodent trials .

Q. What strategies resolve contradictions in reported biological activities of structurally similar methoxybenzene derivatives?

  • Methodological Answer :
  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., fixed concentration, cell lines) to isolate substituent effects. For example, compare antimicrobial activity of this compound with 1,3-benzenediol derivatives .
  • Meta-Analysis : Systematically review literature using semantic enrichment tools (e.g., SciFinder) to filter context-specific data and avoid retrieval errors .

Q. How can the ecological impact of this compound be assessed despite limited biodegradation data?

  • Methodological Answer :
  • Read-Across Analysis : Extrapolate from analogs like ethylbenzene, which shows moderate soil mobility and persistence. Use EPA EPI Suite to estimate log Kow and bioaccumulation potential .
  • Microcosm Studies : Simulate environmental fate in soil-water systems spiked with the compound. Monitor degradation via LC-MS/MS and microbial diversity shifts via 16S rRNA sequencing .

Q. What experimental approaches elucidate the mechanism of action of this compound in medicinal chemistry applications?

  • Methodological Answer :
  • Target Fishing : Use affinity chromatography or thermal shift assays to identify protein targets. Compare with known cyclohexenone derivatives (e.g., 2-Cyclohexen-1-one) that inhibit antioxidant pathways .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COX-2 or CYP450 enzymes) to predict binding modes and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.